
(1-Bromoethyl)cyclopentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Bromoethyl)cyclopentane is an organic compound with the molecular formula C7H13Br. It is a derivative of cyclopentane, where a bromoethyl group is attached to the cyclopentane ring.
准备方法
Synthetic Routes and Reaction Conditions: (1-Bromoethyl)cyclopentane can be synthesized through the bromination of ethylcyclopentane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product efficiently .
化学反应分析
Types of Reactions: (1-Bromoethyl)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines.
Elimination Reactions: When heated in the presence of a base, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). These reactions are typically carried out in polar solvents such as water or ethanol.
Elimination: Bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used under elevated temperatures.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile, products such as (1-Hydroxyethyl)cyclopentane, (1-Cyanoethyl)cyclopentane, or (1-Aminoethyl)cyclopentane can be formed.
Elimination Reactions: The major products are alkenes, such as cyclopentene derivatives.
科学研究应用
(1-Bromoethyl)cyclopentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Research into its biological activity is ongoing, with studies exploring its potential as a building block for bioactive compounds.
Medicine: While not directly used as a drug, derivatives of this compound are being investigated for their pharmacological properties.
作用机制
The mechanism of action of (1-Bromoethyl)cyclopentane in chemical reactions involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. The molecular targets and pathways involved depend on the specific reaction and conditions used .
相似化合物的比较
(1-Chloroethyl)cyclopentane: Similar in structure but with a chlorine atom instead of bromine. It exhibits different reactivity due to the difference in electronegativity and bond strength.
(1-Iodoethyl)cyclopentane: Contains an iodine atom, which makes it more reactive in substitution reactions compared to the bromo derivative.
(1-Fluoroethyl)cyclopentane: The presence of a fluorine atom significantly alters its chemical properties, making it less reactive in nucleophilic substitution reactions.
Uniqueness: (1-Bromoethyl)cyclopentane is unique due to the balance of reactivity and stability provided by the bromine atom. This makes it a versatile intermediate in organic synthesis, offering a range of possible transformations and applications .
属性
IUPAC Name |
1-bromoethylcyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-6(8)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDASXICTKXEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-02-2 |
Source


|
| Record name | (1-bromoethyl)cyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
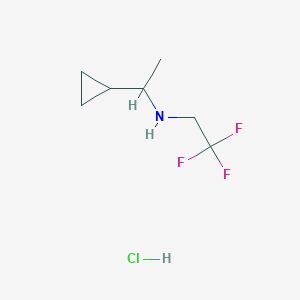
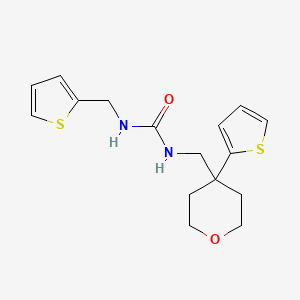
![N-{3'-acetyl-1-[3-(2-methoxyphenoxy)propyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B2888710.png)
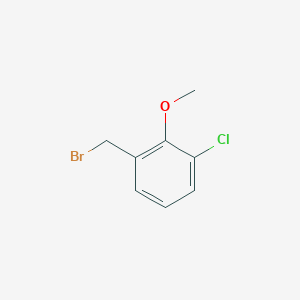

![4-{[(7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl)sulfanyl]methyl}phenyl methyl ether](/img/structure/B2888714.png)

![6-(4-FLUOROPHENYL)-2-({[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)PYRIMIDIN-4-OL](/img/structure/B2888717.png)
![2-chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2888718.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2888720.png)
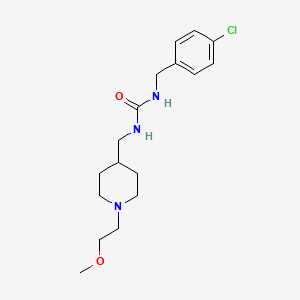
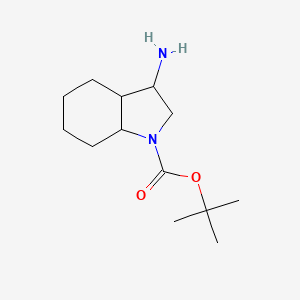
![ethyl 1,3,5-trimethyl-4-{[4-(propan-2-yl)phenyl]carbamoyl}-1H-pyrrole-2-carboxylate](/img/structure/B2888724.png)
![N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2888725.png)
